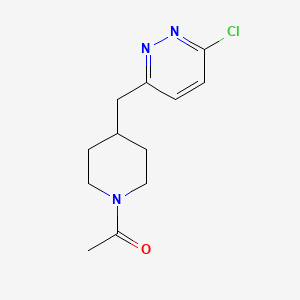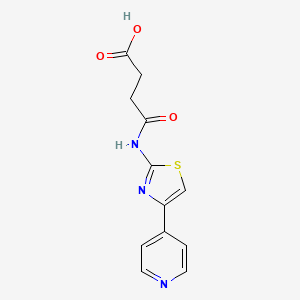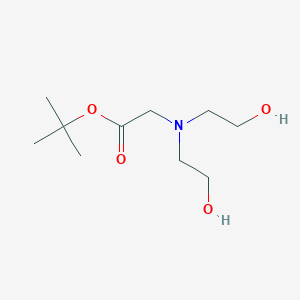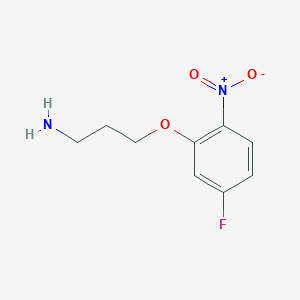
1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone
Übersicht
Beschreibung
1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone, also known as CPEP, is a novel pyridazinone derivative that has been studied for its potential therapeutic applications. CPEP is a synthetic compound that has been found to possess a variety of biological activities, including anti-inflammatory, antifungal, and antioxidant properties. In addition, CPEP has been shown to possess anti-tumor activity, which makes it a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Compounds derived from 1-(4-(piperidin-1-yl) phenyl) ethanone, a closely related compound, have shown potential in antibacterial applications. These compounds were synthesized using microwave irradiation and displayed notable antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Cytotoxic Studies
- A derivative of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone was synthesized and characterized using various spectroscopic methods. The cytotoxicity of this compound was evaluated, providing insights into its potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Structural and Electronic Properties
- Studies on the crystal structures of related anticonvulsant compounds, including derivatives of pyridazin-3-yl piperidin-4-ol, have provided valuable information on the orientation and delocalization of certain molecular groups, which can inform the design of new drugs with improved properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Antiviral Activity
- A compound synthesized from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone showed promising results in antiviral activity tests against HSV1 and HAV-MBB, indicating the potential of similar structures in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Insecticidal Activity and DFT Study
- Derivatives of 1-[6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl]ethanone displayed insecticidal activity. DFT calculations were used to study the geometry and vibration of these compounds, offering insights into their reactivity and potential applications in pest control (Shi, Zhu, Song, 2008).
Eigenschaften
IUPAC Name |
1-[4-[(6-chloropyridazin-3-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-6-4-10(5-7-16)8-11-2-3-12(13)15-14-11/h2-3,10H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZYYLVEPBYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)

![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)




![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)


